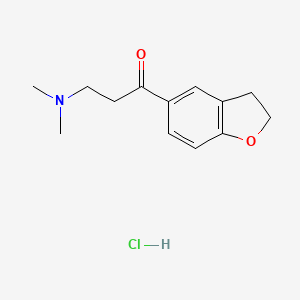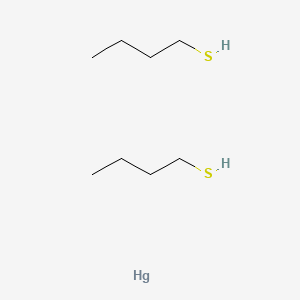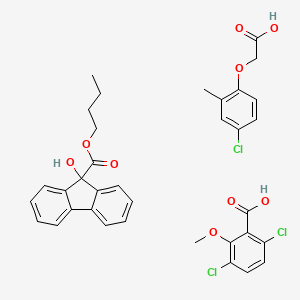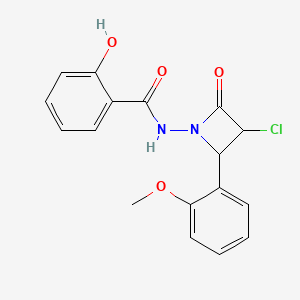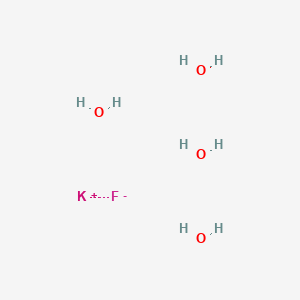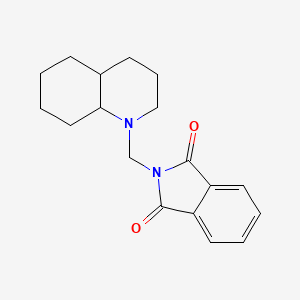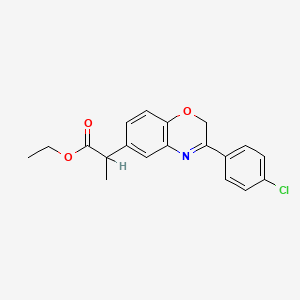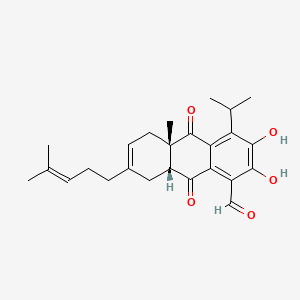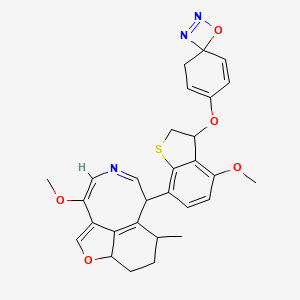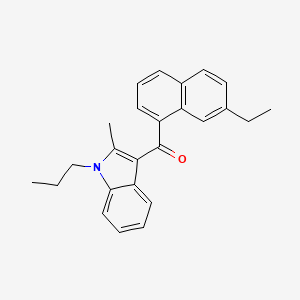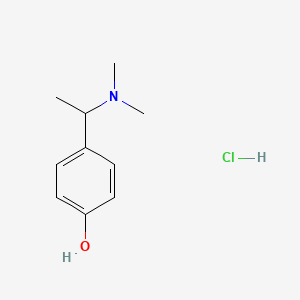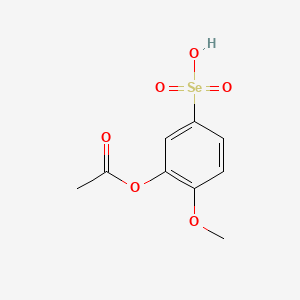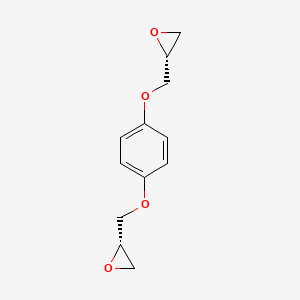
1,4-Bis(2,3-epoxypropoxy)benzene, meso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,3-epoxypropoxy)benzene, meso- is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used as a reactive diluent and modifier in epoxy resins, which are widely utilized in coatings, adhesives, and composites .
Preparation Methods
The synthesis of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base. The process can be summarized in the following steps:
Reaction with Epichlorohydrin: Resorcinol reacts with epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin is then treated with a base, such as sodium hydroxide, to undergo dehydrochlorination, resulting in the formation of the epoxy groups.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Bis(2,3-epoxypropoxy)benzene, meso- undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Polymerization: It can undergo polymerization reactions, especially in the presence of catalysts, to form cross-linked polymer networks.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include strong bases for dehydrochlorination, nucleophiles for ring-opening reactions, and catalysts for polymerization.
Scientific Research Applications
1,4-Bis(2,3-epoxypropoxy)benzene, meso- has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating biocompatible materials for medical devices and implants.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in the formation of cross-linked polymer networks, which are essential for the material’s mechanical properties and stability .
Comparison with Similar Compounds
1,4-Bis(2,3-epoxypropoxy)benzene, meso- can be compared with other glycidyl ethers, such as:
1,3-Bis(2,3-epoxypropoxy)benzene: Similar in structure but differs in the position of the epoxy groups on the benzene ring.
Resorcinol diglycidyl ether: Another glycidyl ether with similar applications but different reactivity and properties.
The uniqueness of 1,4-Bis(2,3-epoxypropoxy)benzene, meso- lies in its specific structure, which provides distinct reactivity and properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
129375-41-3 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2R)-oxiran-2-yl]methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H14O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h1-4,11-12H,5-8H2/t11-,12+ |
InChI Key |
FSYPIGPPWAJCJG-TXEJJXNPSA-N |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)OC[C@@H]3CO3 |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


